rac-methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate hydrochloride
Description
rac-methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate hydrochloride, trans: is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical properties and reactivity.
Properties
CAS No. |
2648861-72-5 |
|---|---|
Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-6-4-8-3-5(6)7(9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
InChI Key |
SJFAIZAYQZHJGR-KGZKBUQUSA-N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate hydrochloride, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Methoxylation: Introduction of the methoxy group at the 4-position of the pyrrolidine ring.
Esterification: Conversion of the carboxylic acid group to its methyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions: rac-methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with various functional groups replacing the methoxy group.
Scientific Research Applications
rac-methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate hydrochloride, trans is utilized in several research domains:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of fine chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of rac-methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate hydrochloride, trans involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved often include modulation of enzymatic activity or receptor binding, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride
- rac-methyl (3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride
Comparison:
- Structural Differences: The presence of different substituents (e.g., phenyl vs. methoxy groups) leads to variations in chemical properties and reactivity.
- Reactivity: The unique stereochemistry of rac-methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate hydrochloride, trans imparts distinct reactivity patterns compared to its analogs.
- Applications: While similar compounds may share some applications, the specific properties of this compound, trans make it particularly suitable for certain research and industrial uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
